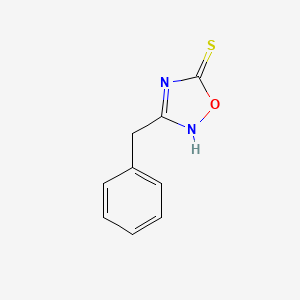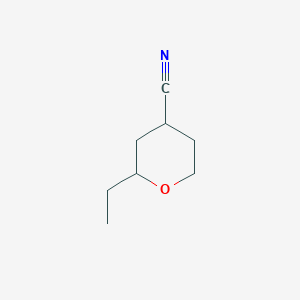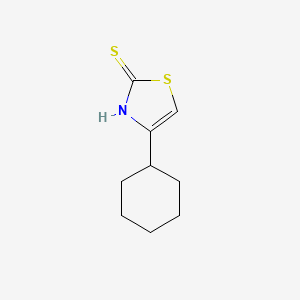
Adipic Acid-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic Acid-d4 (Major) is a deuterium-labeled version of adipic acid, a linear dicarboxylic acid composed of six carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adipic Acid-d4 can be synthesized through various methods, including the oxidation of cyclohexanol and cyclohexanone (KA oil) using deuterium-labeled reagents. The process typically involves the use of nitric acid as an oxidant and copper or ammonium metavanadate as catalysts . Another method involves the microbial oxidation of deuterium-labeled 1,6-hexanediol using Gluconobacter oxydans .
Industrial Production Methods: The industrial production of adipic acid, including its deuterium-labeled variant, often relies on the catalytic oxidation of cyclohexane or cyclohexanol/cyclohexanone mixtures. The use of deuterium-labeled starting materials ensures the incorporation of deuterium into the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Adipic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of cyclohexanol and cyclohexanone to adipic acid using oxidizing agents like nitric acid.
Reduction: Reduction of adipic acid to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Esterification reactions to form esters like di(2-ethylhexyl) adipate.
Common Reagents and Conditions:
Oxidation: Nitric acid, copper or ammonium metavanadate catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (e.g., 2-ethylhexanol), acid catalysts.
Major Products:
Oxidation: Adipic acid.
Reduction: Hexanediol.
Substitution: Di(2-ethylhexyl) adipate.
Wissenschaftliche Forschungsanwendungen
Adipic Acid-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:
Wirkmechanismus
The mechanism of action of Adipic Acid-d4 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets and pathways involved include the tricarboxylic acid cycle and fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Adipic Acid: The non-labeled version of Adipic Acid-d4, widely used in the production of nylon-6,6 and other polymers.
Hexanedioic Acid: Another name for adipic acid, sharing similar chemical properties and applications.
Di(2-ethylhexyl) Adipate: An ester of adipic acid used as a plasticizer.
Uniqueness: Adipic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI-Schlüssel |
WNLRTRBMVRJNCN-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)





![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
